molecular formula C11H10O3 B1362649 Methyl 3-methyl-2-benzofurancarboxylate CAS No. 2076-36-0

Methyl 3-methyl-2-benzofurancarboxylate

Cat. No. B1362649
CAS RN: 2076-36-0
M. Wt: 190.19 g/mol
InChI Key: HVUOTQOUAMXGLR-UHFFFAOYSA-N
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Description

“Methyl 3-methyl-2-benzofurancarboxylate” is an organic compound with the molecular formula C11H10O3 . It is also known by several synonyms such as methyl 3-methylbenzofuran-2-carboxylate and 3-Methylbenzofuran-2-carboxylic acid methyl ester .


Synthesis Analysis

A series of benzofuran derivatives were synthesized and tested for the inhibition of growth of two pathogenic fungi, Cryptococcus neoformans and Aspergillus fumigatus . Antifungal activity drastically increased on converting methyl 7-acetyl-6-hydroxy-3-methyl-2-benzofurancarboxylate into its dibromo derivative .


Molecular Structure Analysis

The molecular formula of “Methyl 3-methyl-2-benzofurancarboxylate” is C11H10O3 . Its average mass is 190.195 Da and its monoisotopic mass is 190.062988 Da .


Physical And Chemical Properties Analysis

“Methyl 3-methyl-2-benzofurancarboxylate” is a colorless to pale yellow liquid. The molecular formula is C11H10O3 .

Scientific Research Applications

Microwave-Assisted Preparation and Antimicrobial Activity

Methyl 3-methyl-2-benzofurancarboxylate derivatives have been synthesized using microwave-assisted conditions. These derivatives exhibit moderate to significant antimicrobial properties. Their inhibition of the growth of antibiotic-susceptible standards and clinically isolated strains of bacteria and fungi, including Gram-positive and Gram-negative bacteria, yeasts, and human fungal pathogens, is notable. This highlights their potential use in developing new antimicrobial agents (Ostrowska et al., 2013).

Potential in Cancer Research

Studies on derivatives of 2- and 3-benzofurancarboxylic acids, which include methyl 3-methyl-2-benzofurancarboxylate, have shown significant cytotoxic activities against human cancer cell lines. This research, conducted at the National Cancer Institute, Bethesda, USA, suggests these compounds could play a role in the development of new anticancer drugs (Kossakowski et al., 2005).

Synthesis from o-Allylphenols

Methyl 3-methyl-2-benzofurancarboxylate can be synthesized from o-allylphenols. This method involves a series of reactions, including the use of benzenesulfenyl chloride and sodium bicarbonate, demonstrating the versatility and potential for various synthetic applications in chemical research (Yodo & Harada, 1989).

Inhibition of Cholinesterase Activity

Benzofuran-based compounds, including methyl 3-methyl-2-benzofurancarboxylate derivatives, have shown potential in inhibiting cholinesterase activity, beta-amyloid aggregation, and Aβ neurotoxicity. These properties are particularly relevant in the context of Alzheimer's disease research, suggesting a role in developing multifunctional drugs for this condition (Rizzo et al., 2008).

Future Directions

Benzofuran derivatives, including “Methyl 3-methyl-2-benzofurancarboxylate”, have shown potential in various applications, particularly as antifungal agents . Future research may focus on further exploring these properties and developing new compounds with enhanced activity.

properties

IUPAC Name

methyl 3-methyl-1-benzofuran-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10O3/c1-7-8-5-3-4-6-9(8)14-10(7)11(12)13-2/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVUOTQOUAMXGLR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(OC2=CC=CC=C12)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40174830
Record name Methyl 3-methyl-2-benzofurancarboxylate
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Molecular Weight

190.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-methyl-2-benzofurancarboxylate

CAS RN

2076-36-0
Record name Methyl 3-methyl-2-benzofurancarboxylate
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Record name Methyl 3-methyl-2-benzofurancarboxylate
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Record name Methyl 3-methyl-2-benzofurancarboxylate
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Record name Methyl 3-methyl-2-benzofurancarboxylate
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Synthesis routes and methods I

Procedure details

Acetylchloride (6.7 mL, 91 mmol) was added dropwise to 750 mL dry methanol cooled on an ice-bath under N2 atmosphere. After completion of the addition, the solution was stirred at RT for 30 min. Subsequently, 16.0 g (90 mmol) 3-methyl benzo[b]furan-2-carboxylic acid was added and the solution was refluxed for 17 h under N2 atmosphere. The solution was cooled on an ice-bath to 0° C. and 500 mL ice-cold water was added. The resulting white precipitate was collected by filtration and washed with cold methanol. Yield: 16.1 g (94%) of a white solid. 1H-NMR (200 MHz, CDCl3): δ 7.72 (d, J=8 Hz, 1H), 7.60 (t, J=8 Hz, 1H), 7.53 (t, J=8 Hz, 1H), 7.41 (d, J=8 Hz, 1H), 4.08 (s, 3H), 2.73 (s, 3H) ppm.
Quantity
6.7 mL
Type
reactant
Reaction Step One
Quantity
750 mL
Type
solvent
Reaction Step One
Quantity
16 g
Type
reactant
Reaction Step Two
[Compound]
Name
ice
Quantity
500 mL
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

To a solution of 3-methyl-benzofuran-2-carboxylic acid (0.98 g, 5.6 mmol) and catalytic amount of DMF (5 drops) in THF (25 ml) was added oxalyl chloride (0.53 ml, 6.1 mmol). After stirring the solution for 1 h at room temperature, methanol (20 ml) and TEA (7.0 ml) were added. The reaction mixture was stirred overnight at room temperature, then concentrated and dissolved in ethyl acetate (100 ml) and washed with aqueous sodium bicarbonate solution (100 ml). The organic layer was dried over sodium sulfate and concentrated to provide crude methyl 3-methylbenzofuran-2-carboxylate (1.0 g, 5.3 mmol) as a tan solid, which was used without further purification.
Quantity
0.98 g
Type
reactant
Reaction Step One
Quantity
0.53 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step Two
[Compound]
Name
TEA
Quantity
7 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
T Suzuki, T Horaguchi, T Shimizu, T Abe - Bulletin of the Chemical …, 1983 - journal.csj.jp
… Methyl 3-Methyl-2-benzofurancarboxylate (7c). In the same manner as has been described for 7b, 7c (3.82 g, 93%) was prepared from 3c9 (3.34 g). Recrystallization of 7c from …
Number of citations: 34 www.journal.csj.jp
BM Swahn, A Claesson, B Pelcman, Y Besidski… - Bioorganic & Medicinal …, 1996 - Elsevier
… The racemic benzofuran $ was synthesized (Scheme 2) from methyl 3-methyl-2-benzofurancarboxylate 14 by bromination with NBS followed by an Arbuzov reaction to yield the …
Number of citations: 25 www.sciencedirect.com

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